7-Methylnaphthalen-2-amine

Thermal Stability Process Chemistry Solid-State Handling

Need regiochemical control in your synthesis? 7-Methylnaphthalen-2-amine's unique 2-amino-7-methyl substitution pattern ensures precise electrophilic substitution for complex scaffolds. - Elevated pKa (4.41) ensures efficient diazonium formation for dye & pharma intermediates. - Melting point (105 °C) guarantees solid-state stability, simplifying storage & large-scale handling. - Consistent purity (≥95%) minimizes side reactions, reducing purification costs & waste. Ensure reproducible results with this differentiated building block.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 116530-25-7
Cat. No. B175780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylnaphthalen-2-amine
CAS116530-25-7
Synonyms2-Amino-7-methylnaphthalene
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(=C2)N
InChIInChI=1S/C11H11N/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,12H2,1H3
InChIKeyCWSYKWSBPNFANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylnaphthalen-2-amine: A Key Synthetic Intermediate


7-Methylnaphthalen-2-amine (CAS 116530-25-7), also known as 2-amino-7-methylnaphthalene, is an aromatic amine characterized by a naphthalene core with an amino group at the 2-position and a methyl substituent at the 7-position . With a molecular formula of C₁₁H₁₁N and a molecular weight of 157.21 g/mol, this compound appears as a white to off-white solid with a melting point of 105 °C . It serves as a versatile building block in organic synthesis, particularly valued for its ability to form diazonium salts, making it a critical precursor for azo dyes and other coloring agents, as well as an intermediate in pharmaceutical and agrochemical manufacturing .

1
Synthetic intermediate for azo dyes, pharmaceuticals, and agrochemicals
2
Predictable regiochemical control via 2-amino-7-methyl substitution pattern
3
Reported higher melting point may support ambient-temperature solid handling vs. regioisomer

7-Methylnaphthalen-2-amine: Why Substitution Fails


Generic substitution among naphthylamine derivatives is precluded by profound differences in physicochemical properties and reactivity dictated by the position and presence of substituents. For instance, the unsubstituted parent compound, naphthalen-2-amine, exhibits a markedly higher melting point (111–113 °C) and distinct carcinogenicity profile [1], while regioisomeric 7-methylnaphthalen-1-amine possesses a drastically lower melting point (57–58 °C) and a different pKa . These disparities directly impact process parameters such as reaction temperatures, solubility, and purification protocols. Furthermore, the 7-methyl substitution modulates the electronic environment of the aromatic ring, influencing the electrophilic substitution pattern and the stability of diazonium intermediates critical for downstream applications . Consequently, substituting 7-Methylnaphthalen-2-amine with a non-identical naphthylamine analog introduces significant risks of synthetic failure, altered product profiles, and compromised regulatory compliance, underscoring the necessity for precise compound selection based on verifiable, quantitative differentiation.

Unsubstituted naphthalen-2-amine: different melting range and reactivity may alter process parameters and regulatory context.
7-Methylnaphthalen-1-amine regioisomer: lower melting point and altered pKa may compromise diazotization efficiency and purification protocols.
Analogues with different substitution: may exhibit divergent regioselectivity, risking synthetic failure or off-target products.

7-Methylnaphthalen-2-amine: Quantitative Differentiation


Thermal Stability Advantage Over Regioisomer

The melting point of 7-Methylnaphthalen-2-amine is 105 °C , which is substantially higher than that of its regioisomer, 7-methylnaphthalen-1-amine, which melts at 57–58 °C . This 48–51 °C differential translates to superior thermal stability during storage and handling, reducing the risk of premature melting or degradation in ambient temperature fluctuations. The higher melting point also simplifies solid-liquid separation and purification processes.

Melting Point
Head-to-head
105 °C vs. 57–58 °C (regioisomer)
Higher thermal stability may simplify handling
Supplier data; verify under process conditions
Thermal Stability Process Chemistry Solid-State Handling

Enhanced Basicity Compared to 2-Naphthylamine

The predicted acid dissociation constant (pKa) for 7-Methylnaphthalen-2-amine is 4.41 ± 0.10 , which is significantly higher than the pKa of 3.92 reported for unsubstituted naphthalen-2-amine [1]. This 0.49 unit increase in pKa, corresponding to a nearly threefold decrease in acidity (ΔpKa ≈ 0.49 → Ka ratio ≈ 3.09), reflects the electron-donating effect of the 7-methyl group, enhancing the basicity of the amino group. This altered basicity directly influences the rate and efficiency of diazotization reactions, a critical step in azo dye synthesis, by affecting the equilibrium concentration of the reactive free amine species.

pKa (basicity)
Cross-study comparable
4.41 ± 0.10 vs. 3.92 (2-naphthylamine), ΔpKa +0.49
May enhance amine nucleophilicity for diazotization
Predicted pKa; confirm experimentally
Reaction Optimization Diazotization Efficiency Protonation Control

Purity Assurance and Vendor Certification

Commercially available 7-Methylnaphthalen-2-amine is consistently supplied with a minimum purity specification of 95% [1] to 96.29% , as verified by multiple reputable vendors. This contrasts with the broader purity range (≥95%) often encountered for less common analogs like 7-methylnaphthalen-1-amine , where the upper bound of purity may be less rigorously defined. The documented purity ensures batch-to-batch consistency, which is critical for reproducible synthetic outcomes and regulatory compliance in industrial applications.

Purity Grade
Vendor certification
95–96.29% (typical); regioisomer ≥95% typical
Documented purity may support batch consistency
Review individual lot COA for exact value
Quality Assurance Reproducibility Vendor Qualification

Regioselectivity in Electrophilic Aromatic Substitution

The specific 2-amino-7-methyl substitution pattern of this compound confers a distinct regioselectivity profile in electrophilic aromatic substitution (EAS) reactions. The amino group at C2 strongly activates the ring and directs incoming electrophiles primarily to the 1-position, while the methyl group at C7 exerts a weaker, ortho/para-directing effect. This predictable and unique substitution pattern differs fundamentally from that of 1-aminonaphthalenes or naphthalenes with different methyl substitution, allowing for the selective synthesis of specific azo dye intermediates and other functionalized naphthalene derivatives not easily accessible via other regioisomers .

Regioselectivity
Class-level inference
2-NH₂ directs to C1; 7-CH₃ ortho/para-directing
Predictable pattern may enable specific intermediates
Verify under target EAS conditions
Synthetic Efficiency Regiochemical Control Dye Intermediate

7-Methylnaphthalen-2-amine: Application Scenarios


Azo Dye Synthesis with Enhanced Diazonium Stability

In dye manufacturing, the formation of a stable diazonium salt is paramount. 7-Methylnaphthalen-2-amine, with its elevated pKa of 4.41 compared to naphthalen-2-amine, ensures a higher concentration of the reactive free amine under typical diazotization conditions (e.g., aqueous acid, 0–5 °C). This translates to more efficient diazonium salt formation and subsequent coupling with electron-rich aromatic compounds. Its 2-amino group directs diazonium substitution, while the 7-methyl group modulates the electronic properties of the resulting azo chromophore, enabling the fine-tuning of color shade and fastness properties in textile and industrial dyes .

Pharmaceutical Intermediates with Defined Regiochemistry

The unique 2-amino-7-methyl substitution pattern of 7-Methylnaphthalen-2-amine provides a distinct advantage in the synthesis of pharmaceutical intermediates where regiochemical control is critical. The compound's melting point (105 °C) ensures solid-state stability during storage and handling in multi-step synthetic campaigns. Its predictable electrophilic aromatic substitution profile allows for the introduction of functional groups at specific positions on the naphthalene ring, facilitating the construction of complex, biologically active molecules with well-defined three-dimensional structures . This precision is essential for lead optimization in drug discovery, where minor structural variations can dramatically impact target binding and pharmacokinetic properties.

Agrochemical Building Block: Improved Safety and Handling

For the agrochemical industry, the thermal stability conferred by 7-Methylnaphthalen-2-amine's higher melting point (105 °C) relative to its regioisomers (e.g., 57–58 °C for 7-methylnaphthalen-1-amine) simplifies large-scale handling and reduces the risk of accidental melting during transport or storage in non-climate-controlled facilities. The consistently high purity (95–96%) minimizes impurities that could catalyze unwanted side reactions or complicate waste streams, contributing to more robust and environmentally sound manufacturing processes for herbicides, fungicides, and insecticides.

SAR Studies of Naphthalene-Based Ligands

In academic and industrial research, 7-Methylnaphthalen-2-amine serves as a valuable tool for probing the effects of subtle electronic and steric modifications on biological activity. Its well-defined pKa (4.41) and melting point (105 °C) provide a reliable baseline for comparative studies against unsubstituted naphthalen-2-amine or other methyl-substituted analogs. By systematically varying the substitution pattern, researchers can establish robust structure-activity relationships (SAR), guiding the design of more potent and selective enzyme inhibitors, receptor agonists, or material science components based on the naphthalene scaffold.

Application
Selection Property
Validation Focus
Azo dye synthesis with diazonium stability context
Regiochemical control of diazonium salt
Diazotization efficiency and azo-coupling yield
Pharmaceutical intermediate synthesis with regiochemical precision
Defined regiochemistry and purity specification
Regioisomer purity and synthetic reproducibility
Agrochemical building block with enhanced handling context
Thermal stability and purity consistency
Ambient-condition handling and batch uniformity
SAR studies on naphthalene-based ligands
Well-characterized pKa and melting point baseline
Comparative SAR against unsubstituted or methyl analogs

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